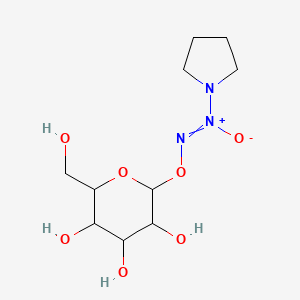
Bêta-gal-nonanoate
Vue d'ensemble
Description
.bêta.-Gal-NONOate est un donneur d'oxyde nitrique qui libère l'oxyde nitrique lors de son activation par la .bêta.-galactosidase. Ce composé est particulièrement intéressant en raison de ses propriétés bactéricides, ce qui en fait un outil précieux à la fois dans la recherche scientifique et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Chemistry
In chemistry, .beta.-Gal-NONOate is used as a controlled nitric oxide donor in various reactions, allowing researchers to study the effects of nitric oxide in a controlled manner.
Biology
In biological research, .beta.-Gal-NONOate is used to study the role of nitric oxide in cellular signaling and its effects on various biological processes, including vasodilation and neurotransmission.
Medicine
.beta.-Gal-NONOate has potential therapeutic applications due to its bactericidal properties. It is being investigated for use in treating bacterial infections, particularly those resistant to conventional antibiotics .
Industry
In the industrial sector, .beta.-Gal-NONOate can be used in the development of antimicrobial coatings and materials, leveraging its nitric oxide-releasing properties to prevent bacterial growth.
Mécanisme D'action
Target of Action
Beta-Galactosyl-Pyrrolidinyl Diazeniumdiolate, commonly known as Beta-Gal-NONOate, is a Nitric Oxide (NO) donor . It primarily targets cells that express the enzyme beta-galactosidase . The enzyme beta-galactosidase activates Beta-Gal-NONOate, leading to the release of Nitric Oxide (NO) .
Mode of Action
Beta-Gal-NONOate is hydrolyzed back to NONOate in the presence of beta-galactosidase . NONOate then spontaneously degrades into Nitric Oxide (NO), which is a simple structured and unstable free radical molecule . Nitric Oxide plays a crucial role in many pathophysiological processes, functioning both as a second messenger and as an endogenous neurotransmitter .
Biochemical Pathways
Nitric Oxide participates in various pathophysiological processes such as vasodilation, signaling, and endocrine regulation . It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These states are mutually dependent and exchangeable .
Pharmacokinetics
Nitric Oxide has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1 second) .
Result of Action
Beta-Gal-NONOate-derived intracellular Nitric Oxide can provoke both apoptosis and necrosis in a concentration-dependent manner . While lower Nitric Oxide concentration primarily induces apoptosis, higher Nitric Oxide concentration mainly triggers necrosis . The intrinsic apoptotic pathway, characterized by rapid Calcium (Ca2+) overload and subsequent mitochondrial damage, is the collective mechanism responsible for the apoptotic death in all the three tumor cell lines .
Action Environment
The action, efficacy, and stability of Beta-Gal-NONOate can be influenced by various environmental factors. For instance, the presence of beta-galactosidase is crucial for the activation of Beta-Gal-NONOate . Moreover, the concentration of Nitric Oxide released can affect the type of cell death induced, with lower concentrations primarily inducing apoptosis and higher concentrations mainly triggering necrosis .
Analyse Biochimique
Biochemical Properties
Beta-Gal-nonoate plays a crucial role in biochemical reactions by serving as a nitric oxide donor. Upon activation by the enzyme beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then interact with various biomolecules. Nitric oxide is known to interact with proteins, enzymes, and other biomolecules, influencing their function and activity. For instance, nitric oxide can bind to the heme group of guanylate cyclase, leading to the activation of this enzyme and the subsequent production of cyclic guanosine monophosphate. This interaction is essential for various physiological processes, including vasodilation and neurotransmission .
Cellular Effects
Beta-Gal-nonoate has significant effects on various types of cells and cellular processes. In cancer cells, beta-Gal-nonoate-derived nitric oxide can induce cell death through both apoptosis and necrosis, depending on the concentration of nitric oxide. At lower concentrations, nitric oxide primarily induces apoptosis, characterized by rapid calcium ion overload and subsequent mitochondrial damage. At higher concentrations, nitric oxide mainly triggers necrosis. Additionally, beta-Gal-nonoate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of nitric oxide within the cells .
Molecular Mechanism
The molecular mechanism of beta-Gal-nonoate involves its activation by beta-galactosidase, which leads to the release of nitric oxide. This nitric oxide can then exert its effects at the molecular level by binding to various biomolecules. For example, nitric oxide can inhibit or activate enzymes, such as guanylate cyclase, by binding to their heme groups. Furthermore, nitric oxide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to the compound’s overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Gal-nonoate change over time due to its stability and degradation. Beta-Gal-nonoate is stable in aqueous solutions at neutral and acidic pH for several hours, allowing for controlled experiments. Upon activation by beta-galactosidase, beta-Gal-nonoate decomposes with a half-life of approximately six minutes at pH 5.6. Long-term effects of beta-Gal-nonoate on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release leading to prolonged cellular responses .
Dosage Effects in Animal Models
The effects of beta-Gal-nonoate vary with different dosages in animal models. At lower doses, beta-Gal-nonoate-derived nitric oxide can induce beneficial effects, such as promoting apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including excessive cell death and tissue damage. Threshold effects have been noted, where a specific concentration of beta-Gal-nonoate is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Beta-Gal-nonoate is involved in metabolic pathways related to nitric oxide production and signaling. Upon activation by beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then participate in various metabolic processes. Nitric oxide interacts with enzymes such as guanylate cyclase, influencing the production of cyclic guanosine monophosphate. Additionally, nitric oxide can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Beta-Gal-nonoate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound is able to cross the cell membrane, allowing for intracellular delivery of nitric oxide. Following enzymatic hydrolysis, beta-Gal-nonoate decomposes to release nitric oxide, which can then diffuse to various cellular compartments. This distribution is crucial for the compound’s ability to exert its effects on different cellular processes .
Subcellular Localization
The subcellular localization of beta-Gal-nonoate is influenced by its activation and subsequent release of nitric oxide. Beta-Gal-nonoate is initially localized in the cytoplasm, where it is activated by beta-galactosidase. Upon activation, the released nitric oxide can diffuse to various subcellular compartments, including the mitochondria and nucleus. This localization is essential for the compound’s activity and function, as it allows nitric oxide to interact with specific biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
.bêta.-Gal-NONOate est synthétisé par un processus en plusieurs étapes impliquant la glycosylation d'un donneur d'oxyde nitrique. Les étapes clés comprennent :
Glycosylation : L'attachement d'un groupe glycosyle sensible à la .bêta.-galactosidase au donneur d'oxyde nitrique.
Purification : Le produit est purifié par des techniques chromatographiques pour assurer une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de .bêta.-Gal-NONOate implique la mise à l'échelle de la voie de synthèse tout en maintenant un contrôle strict des conditions de réaction pour garantir la cohérence et la qualité. Cela inclut généralement :
Réacteurs à grande échelle : Pour gérer le volume accru de réactifs.
Systèmes de purification automatisés : Pour rationaliser le processus de purification et assurer la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
.bêta.-Gal-NONOate subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : En présence de .bêta.-galactosidase, .bêta.-Gal-NONOate s'hydrolyse pour libérer de l'oxyde nitrique.
Oxydation : L'oxyde nitrique libéré peut subir une oxydation supplémentaire pour former du dioxyde d'azote.
Réactifs et conditions courants
.bêta.-Galactosidase : L'enzyme nécessaire pour activer .bêta.-Gal-NONOate.
Tampons aqueux : Pour maintenir le pH et la force ionique adaptés à l'activité enzymatique.
Produits principaux
Le produit principal de l'activation de .bêta.-Gal-NONOate est l'oxyde nitrique, qui peut réagir davantage pour former divers oxydes d'azote en fonction des conditions environnementales.
Applications de la recherche scientifique
Chimie
En chimie, .bêta.-Gal-NONOate est utilisé comme donneur d'oxyde nitrique contrôlé dans diverses réactions, permettant aux chercheurs d'étudier les effets de l'oxyde nitrique de manière contrôlée.
Biologie
En recherche biologique, .bêta.-Gal-NONOate est utilisé pour étudier le rôle de l'oxyde nitrique dans la signalisation cellulaire et ses effets sur divers processus biologiques, notamment la vasodilatation et la neurotransmission.
Médecine
.bêta.-Gal-NONOate a des applications thérapeutiques potentielles en raison de ses propriétés bactéricides. Il est étudié pour une utilisation dans le traitement des infections bactériennes, en particulier celles résistantes aux antibiotiques conventionnels .
Industrie
Dans le secteur industriel, .bêta.-Gal-NONOate peut être utilisé dans le développement de revêtements et de matériaux antimicrobiens, en exploitant ses propriétés de libération d'oxyde nitrique pour prévenir la croissance bactérienne.
Mécanisme d'action
.bêta.-Gal-NONOate exerce ses effets par la libération d'oxyde nitrique lors de son activation par la .bêta.-galactosidase. L'oxyde nitrique interagit ensuite avec diverses cibles moléculaires, notamment :
Guanylate cyclase : L'activation de cette enzyme conduit à la production de monophosphate cyclique de guanosine (GMPc), qui médie divers effets physiologiques.
Espèces réactives de l'azote : L'oxyde nitrique peut réagir avec l'oxygène et le superoxyde pour former des espèces réactives de l'azote, qui ont des propriétés antimicrobiennes.
Comparaison Avec Des Composés Similaires
Composés similaires
S-Nitrosoglutathion : Un autre donneur d'oxyde nitrique, mais il libère l'oxyde nitrique par un mécanisme différent.
Diethylamine NONOate : Un donneur d'oxyde nitrique qui libère l'oxyde nitrique spontanément en solutions aqueuses.
Unicité
.bêta.-Gal-NONOate est unique en raison de son activation dépendante d'une enzyme, ce qui permet une libération ciblée d'oxyde nitrique. Cette spécificité la rend particulièrement utile dans la recherche et les applications thérapeutiques où une délivrance contrôlée d'oxyde nitrique est cruciale .
Propriétés
IUPAC Name |
oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOWOMYWFVWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?
A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.
Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?
A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


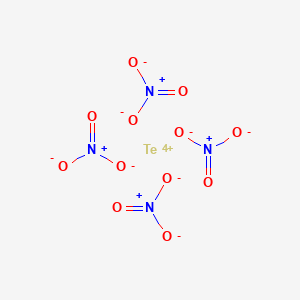
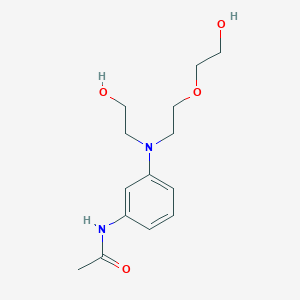
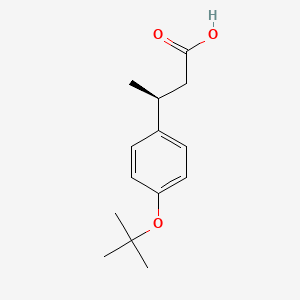
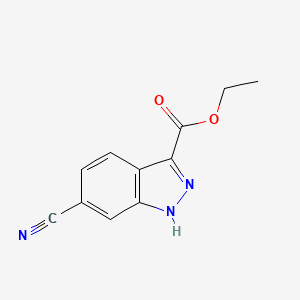
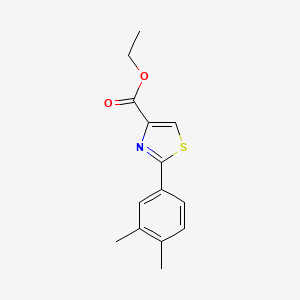
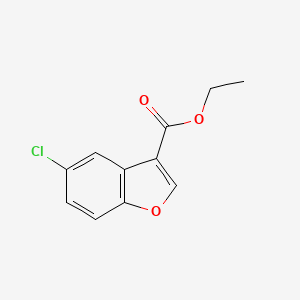
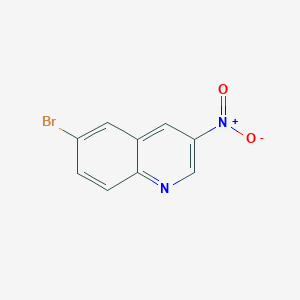
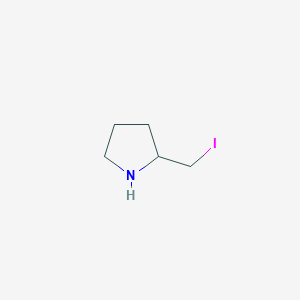
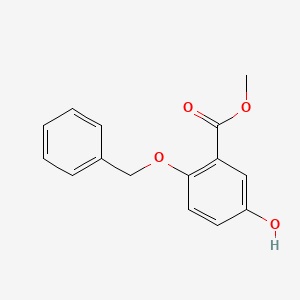
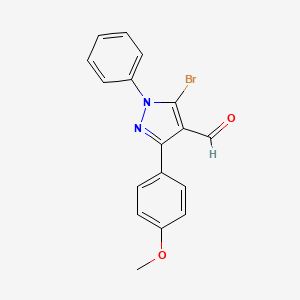
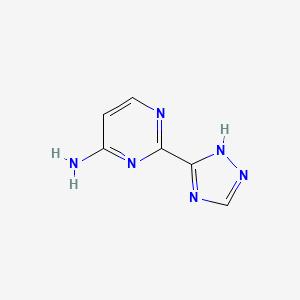
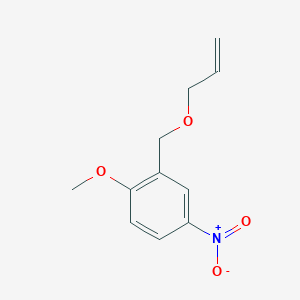
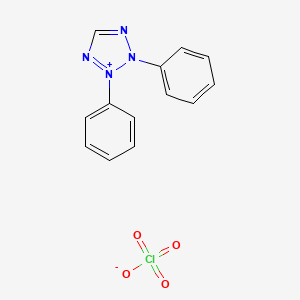
![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)
